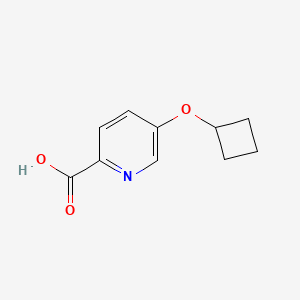
N-(4-chlorophenethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17ClF2N2O2 and its molecular weight is 378.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Azetidinone derivatives have been synthesized and evaluated for various biological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory activities. These compounds demonstrate significant potential as therapeutic agents due to their broad-spectrum activity against various pathogens and their ability to modulate inflammatory responses in vivo. For instance, the synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole has been shown to exhibit good antibacterial and antifungal activities, as well as promising antitubercular and anti-inflammatory effects (Samadhiya, Sharma, & Srivastava, 2013).
Another study focused on the synthesis of Schiff's bases and 2-azetidinones from isonocotinyl hydrazone, highlighting their potential as antidepressant and nootropic agents. This research underscores the versatility of azetidinone derivatives in addressing a range of CNS disorders, thereby expanding their application beyond antimicrobial and anti-inflammatory use (Thomas, Nanda, Kothapalli, & Hamane, 2016).
QSAR Studies and Pharmaceutical Importance
Quantitative structure-activity relationship (QSAR) studies have further elucidated the impact of molecular modifications on the antibacterial activity of azetidinone derivatives, providing insights into the design of more effective therapeutic agents. These studies highlight the critical role of hydrophobicity and steric factors in enhancing the biological activity of azetidinone compounds (Desai, Shah, Bhavsar, & Saxena, 2008).
Moreover, the pharmaceutical importance of 2-azetidinone derivatives, especially those related to phenothiazine, has been emphasized in several studies. These compounds have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities, demonstrating their potential as broad-spectrum antimicrobial agents. The successful synthesis and biological evaluation of these compounds underscore the relevance of azetidinone derivatives in the development of new therapeutic agents (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2N2O2/c20-15-4-1-12(2-5-15)7-8-23-18(25)14-10-24(11-14)19(26)13-3-6-16(21)17(22)9-13/h1-6,9,14H,7-8,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYLZNFUJHCZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
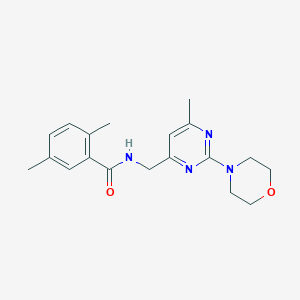
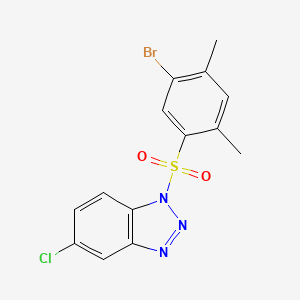

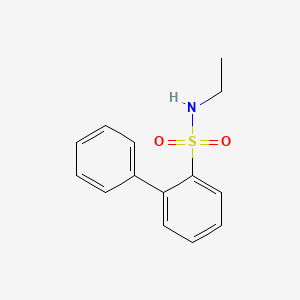

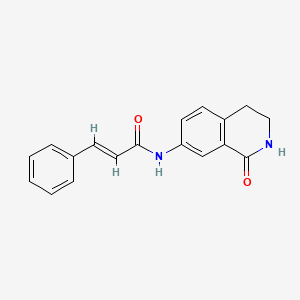
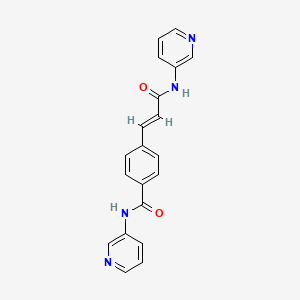

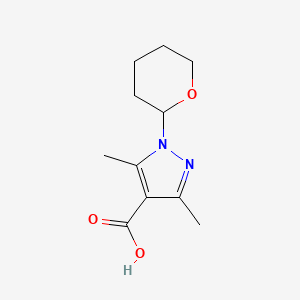
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640410.png)
![N-(2,4-dimethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2640411.png)

